molecular formula C10H26N2O3Si B14673228 N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine CAS No. 45168-85-2

N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine

Cat. No.: B14673228
CAS No.: 45168-85-2
M. Wt: 250.41 g/mol
InChI Key: HNHARWVJLKJURT-UHFFFAOYSA-N
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Description

N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine is an organosilane compound that features both amine and silane functional groups. This compound is often used in various applications due to its ability to form strong bonds with both organic and inorganic materials. The presence of triethoxysilyl groups allows it to undergo hydrolysis and condensation reactions, making it a valuable component in the synthesis of hybrid materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine can be synthesized through the reaction of ethylenediamine with triethoxysilane. The reaction typically occurs under anhydrous conditions to prevent premature hydrolysis of the silane groups. The process involves the following steps:

    Reaction Setup: Ethylenediamine is mixed with triethoxysilane in a suitable solvent such as toluene.

    Reaction Conditions: The mixture is heated to a temperature range of 80-100°C under a nitrogen atmosphere to avoid moisture.

    Product Isolation: The reaction mixture is cooled, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of N1-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Hydrolysis and Condensation: The triethoxysilyl groups hydrolyze in the presence of water, forming silanols that can further condense to form siloxane bonds.

    Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

    Complexation: The amine groups can form complexes with metal ions, enhancing their solubility and reactivity.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalyzed by acids or bases, often at elevated temperatures.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Siloxane Polymers: Formed through hydrolysis and condensation.

    Substituted Amines: Resulting from nucleophilic substitution reactions.

    Metal Complexes: Formed through coordination with metal ions.

Scientific Research Applications

N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid organic-inorganic materials.

    Biology: Utilized in the modification of biomolecules and surfaces to improve biocompatibility and functionality.

    Medicine: Investigated for drug delivery systems and as a component in medical implants due to its biocompatibility.

    Industry: Applied in coatings, adhesives, and sealants to improve durability and performance. It is also used in the production of functionalized nanoparticles and nanocomposites.

Mechanism of Action

The mechanism of action of N1-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl groups hydrolyze to form silanols, which can condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces. The amine groups can interact with various functional groups through hydrogen bonding, ionic interactions, or covalent bonding, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but with trimethoxysilyl groups instead of triethoxysilyl groups.

    1,2-Bis(triethoxysilyl)ethane: Contains two triethoxysilyl groups but lacks the amine functionality.

    Ethylenediamine: A simpler compound with only amine groups and no silane functionality.

Uniqueness

N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine is unique due to its dual functionality, combining both amine and silane groups. This allows it to participate in a broader range of chemical reactions and applications compared to compounds with only one type of functional group. Its ability to form strong bonds with both organic and inorganic materials makes it particularly valuable in the synthesis of hybrid materials and surface modifications.

Properties

CAS No.

45168-85-2

Molecular Formula

C10H26N2O3Si

Molecular Weight

250.41 g/mol

IUPAC Name

N'-(2-triethoxysilylethyl)ethane-1,2-diamine

InChI

InChI=1S/C10H26N2O3Si/c1-4-13-16(14-5-2,15-6-3)10-9-12-8-7-11/h12H,4-11H2,1-3H3

InChI Key

HNHARWVJLKJURT-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCNCCN)(OCC)OCC

Origin of Product

United States

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